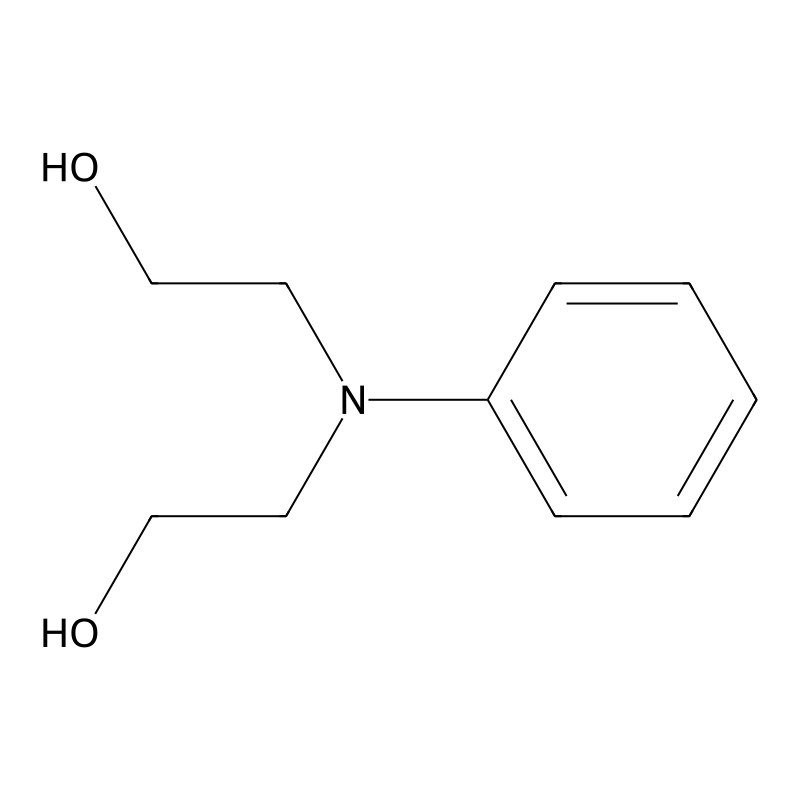

N-Phenyldiethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

N-Phenyldiethanolamine (CAS: 120-07-0) is a bifunctional aromatic tertiary amine and diol, widely procured as a specialty chain extender in polyurethane manufacturing, a precursor for cationic aqueous polyurethane dispersions (PUDs), and a polymerizable amine synergist in UV-curable resins. Structurally, it combines a rigid phenyl ring with two reactive hydroxyethyl groups, allowing it to be seamlessly integrated into polymer backbones. For technical buyers and formulators, its primary value lies in its ability to introduce tertiary amine functionality for subsequent protonation or electron-transfer applications, without the aggressive basicity and high volatility associated with strictly aliphatic amine analogs[1].

Research Fit

Attempting to substitute N-Phenyldiethanolamine with common aliphatic diols (such as 1,4-butanediol) or aliphatic amine diols (such as N-Methyldiethanolamine, MDEA) fundamentally alters both process kinetics and final material performance. Aliphatic diols entirely lack the tertiary amine site required for generating cationic dispersion centers or acting as hydrogen donors in photopolymerization. Conversely, while MDEA provides the necessary amine group, its highly basic nature (pKa ~8.5) strongly catalyzes the isocyanate-hydroxyl reaction, often leading to premature gelation and unworkably short pot lives in bulk polyurethane synthesis. PDEA’s aromatic ring significantly dampens this basicity, providing controlled reaction kinetics while simultaneously enhancing the refractive index and thermal rigidity of the final polymer[1].

Substitution Risk

Solid, mp 56–58 °C

Liquids at ambient; MDEA mp −21 °C, TEA mp 17.9–21 °C

Limited aqueous solubility; temperature-dependent (~45 g/L at 20 °C)

Fully water-miscible; may not transfer to aqueous-dominant formulations

Phenyl substituent depresses basicity relative to alkyl analogs; distinct protonation behavior

Third hydroxyethyl group alters electron density at amine nitrogen; pKa differs by several log units

Enhanced Electron Transfer in Type II Photoinitiators

In Type II photoinitiating systems (e.g., paired with thioxanthone), N-Phenyldiethanolamine (PDEA) serves as a highly effective hydrogen donor. Compared to standard aliphatic amines like triethanolamine (TEOA) or triethylamine (TEA), PDEA demonstrates a red-shifted absorption profile and superior electron-transfer capability. Cyclic voltammetry confirms that the free energy changes (ΔGET) for electron transfer are more favorable for aromatic amine synergists like PDEA than for their aliphatic counterparts, leading to more efficient radical generation [1].

| Evidence Dimension | Electron-transfer ability and UV absorption |

| Target Compound Data | PDEA exhibits strong absorption extending near 300 nm with highly favorable ΔGET. |

| Comparator Or Baseline | Aliphatic amines (TEOA, TEA) |

| Quantified Difference | Red-shifted absorption and superior thermodynamic driving force for electron transfer. |

| Conditions | Thioxanthone (TX) photoinitiator system under UV/visible irradiation. |

Accelerates curing rates and improves conversion efficiency in UV-curable coatings, inks, and 3D printing resins without requiring higher photoinitiator loading.

Ph-DEA sensitivity congruent with tBu-DEA; substantially lower than MDEA. Ranking: Piperazinediol < tBu-DEA ≅ Ph-DEA < MDEA

Supports steric-hindrance-governed sensor material selection

L-SAW micro-sensor, PUI coating, room-temperature SO₂ detection

Catalytic Control in Polyurethane Synthesis

When synthesizing polyurethanes, incorporating tertiary amine diols can prematurely catalyze the isocyanate-hydroxyl reaction. Because N-Phenyldiethanolamine is an aniline derivative, the electron-withdrawing phenyl ring significantly reduces the basicity of the tertiary nitrogen (conjugate acid pKa ~5.0) compared to the standard aliphatic analog N-Methyldiethanolamine (MDEA, pKa ~8.5). This structural difference allows PDEA to be used as a chain extender or cationic dispersion precursor without inducing the aggressive, often uncontrollable auto-catalytic gelation seen with MDEA[1].

| Evidence Dimension | Tertiary amine basicity (conjugate acid pKa) |

| Target Compound Data | PDEA pKa ~5.0 (weakly basic, low catalytic activity) |

| Comparator Or Baseline | MDEA pKa ~8.5 (strongly basic, high catalytic activity) |

| Quantified Difference | ~3.5 pKa unit difference, resulting in significantly lower catalytic acceleration of the NCO-OH reaction. |

| Conditions | Bulk or prepolymer polyurethane synthesis prior to dispersion. |

Provides formulators with a longer, more predictable working time (pot life) during polyurethane synthesis while successfully incorporating a tertiary amine into the polymer backbone.

94.0%

Reported formulation-context inhibition on Q235 carbon steel

Multi-component formulation, high-temperature rotating bench, 48 h exposure

Bending Electrostriction in Polymer Actuators

Polyurethanes extended with N-Phenyldiethanolamine (N-PU) exhibit distinct, highly predictable bending electrostriction under applied electric fields. Research demonstrates that N-PU films predictably accumulate positive space charge near the cathode, causing the film to reliably bend toward the anode due to field-induced expansion of the cathode surface. This contrasts sharply with polyurethanes extended with substituted analogs like 1-(2-nitrophenyl)-1,2-ethanediol (Nt-PU), which accumulate negative space charge and bend in the opposite direction[1].

| Evidence Dimension | Field-induced bending direction and space-charge accumulation |

| Target Compound Data | N-PU (PDEA-based) bends toward the anode (positive space charge at cathode). |

| Comparator Or Baseline | Nt-PU (Nitrophenyl-based) bends toward the cathode (negative space charge at anode). |

| Quantified Difference | Complete reversal of electrostrictive bending direction based on the presence/absence of the nitro electron-withdrawing group. |

| Conditions | 0.3-mm-thick polyurethane films under applied electric field. |

Enables the precise engineering of directional movement in flexible electroactive polymer actuators and artificial muscles.

Phase separation eliminated at 10 wt% substitution

Supports processing-compatibility review for microcellular foam manufacturing

Partial 1,4-butanediol replacement; 1–10 wt% range proportional alleviation

82%

Reported synthetic yield context for polymerizable diol monomer preparation

Diazonium coupling, 5% molar excess, isolated yield

Ph-DEA: solid, limited solubility, moderate acute oral toxicity. MDEA/TEA: liquid, water-miscible, lower reported acute toxicity

Supports formulation-context differentiation across N-substituted diethanolamine series

Cross-study comparison; toxicity values vary by study and require source-specific review

Cationic Aqueous Polyurethane Dispersions

Due to its controlled basicity, PDEA is an ideal chain extender for synthesizing cationic PUDs. It incorporates a tertiary amine into the polymer backbone without causing premature gelation during the isocyanate reaction, allowing for subsequent protonation to create stable, water-dispersible resins used in specialized coatings and inks [1].

Polymer-Bound Amine Synergists for UV-Curable Resins

PDEA is highly effective when reacted into acrylate or urethane oligomers to serve as a built-in co-initiator. Its superior electron-transfer efficiency and red-shifted UV absorption compared to aliphatic amines make it an excellent choice for accelerating the cure speed of 3D printing resins and low-migration food packaging inks [2].

Flexible Electroactive Polymer Actuators

Because PDEA-extended polyurethanes demonstrate reliable, anode-directed bending electrostriction driven by positive space-charge accumulation, this compound is a critical precursor for manufacturing predictable artificial muscles, micro-robotics, and advanced sensor films [3].

Application Fit Matrix

References

- [1] European Patent Office. EP3717534A1: Aqueous polyurethane resin dispersion. (2020).

- [2] Photo reactivity study of photoinitiated free radical polymerization using Type II photoinitiator containing thioxanthone initiator as a hydrogen acceptor and various amine-type co-initiators. ResearchGate. (2018).

- [3] Kyokane, M., et al. Bending electrostriction and space-charge distribution in polyurethane films. American Institute of Physics. (1999).

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (58.8%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (34.26%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (55.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (85.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (34.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H370 (41.2%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H371 (14.35%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H412 (55.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Plastic material and resin manufacturing

Ethanol, 2,2'-(phenylimino)bis-: ACTIVE

Explore Compound Types